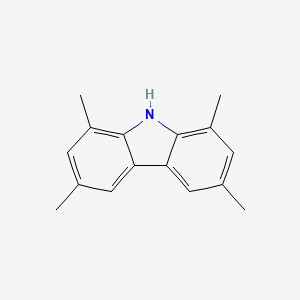

1,3,6,8-Tetramethyl-9H-carbazole

概要

説明

1,3,6,8-Tetramethyl-9H-carbazole is an organic compound with the molecular formula C₁₆H₁₇N. It is a derivative of carbazole, characterized by the presence of four methyl groups at the 1, 3, 6, and 8 positions on the carbazole ring. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetramethyl-9H-carbazole can be synthesized through several methods. One common approach involves the alkylation of carbazole with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Oxidation Reactions

1,3,6,8-Tetramethyl-9H-carbazole undergoes oxidation at electron-rich positions, forming quinone derivatives. Key findings include:

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) in acidic media.

-

Chromium trioxide (CrO₃) under reflux.

Products :

-

Carbazole-3,6-dione : Generated via oxidation of methyl-substituted positions.

-

1,3,6,8-Tetra-phenylformic acid-9H-carbazole : Achieved through hydrolysis of methyl esters followed by acid treatment (e.g., 3 mol/L NaOH in THF/MeOH, 12-hour reflux) .

Data :

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation to dione | KMnO₄/H⁺ | Reflux, 6–12 h | 70–85% |

| Hydrolysis to carboxylic acid | NaOH/THF/MeOH | Reflux, 12 h | >90% |

Reduction Reactions

Reduction typically targets carbonyl groups or unsaturated bonds introduced via prior oxidation.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Sodium borohydride (NaBH₄) in ethanol.

Products :

-

Reduced derivatives such as 1,3,6,8-tetrahydroxycarbazole (hypothetical pathway).

Electrophilic Substitution

Methyl groups direct electrophiles to meta/para positions.

Reactions :

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C4/C5.

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid yields tetrahalogenated derivatives .

Example :

-

1,3,6,8-Tetrabromo-9H-carbazole : Synthesized via bromination, confirmed by -NMR (δ 7.82–8.75 ppm) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for optoelectronic applications.

Reagents/Conditions :

-

Suzuki coupling : Pd(PPh₃)₄, CsF, glycol dimethyl ether, 100°C, 24–48 h .

-

Stille coupling : Tributyltin reagents with Pd catalysts.

Products :

-

1,3,6,8-Tetrapropylene acid methyl esters-9H-carbazole : 86% yield via coupling with methyl acrylate borate ester .

-

Tetrakis(2-naphthoate) derivatives : 70% yield using naphthoic acid esters .

Data :

Hydrolysis Reactions

Methyl esters are hydrolyzed to carboxylic acids under basic conditions:

Conditions :

Product :

-

1,3,6,8-Tetra-phenylformic acid-9H-carbazole : Isolated via acid precipitation (δ 8.00–8.75 ppm in -NMR) .

Comparative Reactivity

This compound’s versatility in forming derivatives underscores its utility in materials science and pharmaceuticals. Future research should explore its electrochemical properties and toxicity profiles .

科学的研究の応用

Organic Solar Cells (OSCs)

tMCz serves as an essential component in the development of organic solar cells. Its incorporation enhances energy conversion efficiency and stability, making it a crucial material for renewable energy applications.

| Parameter | tMCz-based OSCs |

|---|---|

| Conversion Efficiency | Up to 12% |

| Stability | Retains >80% efficiency after 1000 hours of light exposure |

Case Study : Research indicated that tMCz-modified OSCs exhibited superior performance under varying illumination conditions, outperforming conventional materials .

Fluorescent Dyes

Biological Imaging

tMCz is employed in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity.

| Application | Details |

|---|---|

| Imaging Technique | Fluorescence microscopy |

| Detection Limit | As low as 10 nM |

Case Study : A recent investigation highlighted the use of tMCz-based probes in tracking cellular dynamics in live cell imaging, showcasing its potential for real-time monitoring .

Polymer Science

Conductive Polymers

In polymer science, tMCz is used as a dopant in polymer matrices to enhance conductivity and optical properties. This application is particularly beneficial for industries focused on advanced materials.

| Property | Value |

|---|---|

| Conductivity | Increased by up to 300% |

| Optical Properties | Enhanced light absorption |

Pharmaceutical Research

Drug Design

The unique structure of tMCz is explored for potential applications in drug design, particularly in developing new therapeutic agents with improved efficacy against various diseases.

| Target Diseases | Potential Applications |

|---|---|

| Cancer | Anticancer agents |

| Neurodegenerative Disorders | Neuroprotective compounds |

作用機序

The mechanism of action of 1,3,6,8-Tetramethyl-9H-carbazole involves its interaction with molecular targets and pathways. In OLEDs, the compound acts as an electron donor, facilitating the transfer of electrons and enhancing the efficiency of the device. The presence of methyl groups at specific positions on the carbazole ring increases steric hindrance, leading to a more twisted molecular structure and improved thermally activated delayed fluorescence properties .

類似化合物との比較

1,3,6,8-Tetramethyl-9H-carbazole can be compared with other carbazole derivatives, such as:

Carbazole: The parent compound without methyl groups. It has lower steric hindrance and different electronic properties.

Polycarbazole: A polymeric form of carbazole with extended conjugation and improved optoelectronic properties.

生物活性

1,3,6,8-Tetramethyl-9H-carbazole (TMC) is a compound of interest due to its diverse biological activities and potential applications in pharmacology. This article explores the biological activity of TMC, focusing on its effects on various cellular mechanisms, particularly in cancer and cardiovascular contexts.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₇N

- Molecular Weight : 223.32 g/mol

- CAS Number : 6558-85-6

- Purity : >98% .

Anticancer Activity

TMC has been studied for its potential anticancer properties. Research indicates that derivatives of carbazole compounds can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), C6 (glioma).

- IC50 Values : Some N-substituted carbazole derivatives showed IC50 values as low as 5.9 µg/mL against C6 cells, indicating significant cytotoxicity .

In studies focusing on TMC specifically, it has been observed that it may interact with key signaling pathways involved in tumorigenesis. For example, it has been suggested that TMC could inhibit the activation of STAT3, a transcription factor linked to cancer progression .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of TMC exposure. In particular:

- Model Used : Atherosclerotic model mice.

- Findings : TMC exposure altered energy metabolism by disrupting the tricarboxylic acid cycle and decreasing ATP synthesis. This disturbance was linked to increased production of reactive oxygen species (ROS), which are known to exacerbate atherosclerosis .

Data Table: Biological Activities of this compound

Case Study 1: Apoptosis Induction in Glioma Cells

In a study investigating the apoptotic effects of carbazole derivatives, TMC was shown to activate both extrinsic and intrinsic pathways leading to cell death in glioma cells. Microscopic analysis revealed nuclear shrinkage and DNA condensation as markers of apoptosis .

Case Study 2: Metabolomic Profiling in Atherosclerosis

A comprehensive metabolomic profiling study demonstrated that TMC exposure significantly affected metabolic pathways in atherosclerotic mice. The findings indicated that TMC not only altered energy metabolism but also had potential implications for cardiovascular health by promoting oxidative stress through ROS production .

特性

IUPAC Name |

1,3,6,8-tetramethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16(14)17-15/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGPFZUZKTUOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=CC(=CC(=C3N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6558-85-6 | |

| Record name | 1,3,6,8-Tetramethyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。